6-(Hydroxymethyl)pyridine-2-carbaldehyde

Catalog No.
S731034
CAS No.
39621-11-9
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Hydroxymethyl)pyridine-2-carbaldehyde

CAS Number

39621-11-9

Product Name

6-(Hydroxymethyl)pyridine-2-carbaldehyde

IUPAC Name

6-(hydroxymethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2

InChI Key

USGRADVWEOYHGX-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C=O)CO

Canonical SMILES

C1=CC(=NC(=C1)C=O)CO

6-(Hydroxymethyl)pyridine-2-carbaldehyde, with the molecular formula C7H7NO2C_7H_7NO_2 and a molecular weight of approximately 137.14 g/mol, is a pyridine derivative characterized by the presence of a hydroxymethyl group at the sixth position and an aldehyde group at the second position. It is also known by several synonyms, including 6-hydroxymethyl-2-pyridinecarboxaldehyde and 2-carboxaldehyde-6-hydroxymethylpyridine. This compound typically appears as a solid and has a density of about 1.3 g/cm³. Its boiling point is reported to be around 274.5 °C, with a flash point of approximately 119.8 °C .

Typical of aldehydes and aromatic compounds:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl carbon allows for nucleophilic attack by various reagents, leading to diverse products.

This compound exhibits notable biological activities, particularly as a ligand in coordination chemistry. It has been studied for its potential applications in proteomics research and as a building block in the synthesis of biologically active molecules. Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .

Several methods have been reported for synthesizing 6-(hydroxymethyl)pyridine-2-carbaldehyde:

  • Formylation of Hydroxymethylpyridine: This involves the introduction of an aldehyde group into hydroxymethylpyridine using formylating agents.
  • Hydroxymethylation of Pyridine Derivatives: Starting from pyridine derivatives, hydroxymethylation can be achieved through reactions with formaldehyde in the presence of catalysts.
  • Reactions with Grignard Reagents: The compound can also be synthesized via reactions involving Grignard reagents and appropriate carbonyl compounds .

6-(Hydroxymethyl)pyridine-2-carbaldehyde finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Coordination Chemistry: Due to its ability to act as a ligand, it is used in studies involving metal complexes.
  • Biological Research: Its potential biological activities make it a candidate for further exploration in drug development and proteomics .

Interaction studies involving 6-(hydroxymethyl)pyridine-2-carbaldehyde have focused on its behavior as a ligand in coordination complexes. These studies reveal its ability to form stable complexes with transition metals, which may exhibit unique magnetic properties due to the anisotropic nature of the ligand . Furthermore, investigations into its interactions with biological macromolecules are ongoing to assess its potential therapeutic applications.

Several compounds share structural similarities with 6-(hydroxymethyl)pyridine-2-carbaldehyde, including:

Compound NameMolecular FormulaKey Features
2-PyridinecarboxaldehydeC6H5NOC_6H_5NOLacks hydroxymethyl group; simpler structure
4-HydroxymethylpyridineC7H9NOC_7H_9NOHydroxymethyl group at different position; different reactivity
3-HydroxypyridineC5H7NOC_5H_7NONo aldehyde group; primarily studied for its basicity
2-HydroxymethylpyridineC7H9NOC_7H_9NOHydroxymethyl group at second position; different properties

Uniqueness

The uniqueness of 6-(hydroxymethyl)pyridine-2-carbaldehyde lies in its specific combination of functional groups that allow it to engage in diverse

6-(Hydroxymethyl)pyridine-2-carbaldehyde (CAS: 39621-11-9) is a heterocyclic organic compound with the molecular formula $$ \text{C}7\text{H}7\text{NO}2 $$ and a molecular weight of 137.14 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxymethyl group (-CH$$2$$OH) at position 6 and an aldehyde (-CHO) at position 2 on the pyridine ring.

Key Identifiers:

PropertyValue
CAS Number39621-11-9
EC Number640-589-7
SMILESOCC1=CC=CC(C=O)=N1
InChI KeyUSGRADVWEOYHGX-UHFFFAOYSA-N
DSSTox Substance IDDTXSID40479650

The compound’s structure combines aromaticity from the pyridine core with the reactivity of its functional groups, enabling diverse chemical transformations. Its classification as a substituted pyridine derivative places it within the broader family of nitrogen-containing heterocycles, which are pivotal in medicinal and materials chemistry.

Historical Context and Discovery

The synthesis of 6-(Hydroxymethyl)pyridine-2-carbaldehyde was first reported in the context of developing intermediates for pharmaceutical agents. Early methods involved the oxidation of 6-methylpyridin-2-ylmethanol using selenium(IV) oxide (SeO$$_2$$) in anhydrous 1,4-dioxane. This reaction selectively converts benzylic alcohols to aldehydes without over-oxidation to carboxylic acids, a critical step in preserving the hydroxymethyl group.

Significant milestones include:

  • 2007: Patent filings highlighted its use as a precursor in cannabinoid receptor modulators, underscoring its potential in neuropharmacology.
  • 2010s: Advances in catalytic C–H functionalization enabled efficient derivatization of its pyridine core for ligand design.
  • 2020s: Commercial availability from suppliers like Sigma-Aldrich and Chem-Impex facilitated its adoption in high-throughput drug discovery.

Significance in Heterocyclic Chemistry

The compound’s dual functional groups make it a versatile building block in heterocyclic chemistry:

  • Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions.
  • Aldehyde Group: Engages in nucleophilic additions (e.g., formation of imines, hydrazones) and condensations (e.g., Knoevenagel reactions).

Comparative Reactivity with Analogues:

CompoundFunctional GroupsKey Reactions
2-Pyridinecarboxaldehyde-CHO at position 2Nucleophilic additions
6-Methylpyridine-2-carbaldehyde-CH$$_3$$ at position 6, -CHO at 2Oxidation to carboxylic acids
This compound-CH$$_2$$OH at 6, -CHO at 2Multi-step functionalization

Its ability to act as a bidentate ligand in coordination chemistry is particularly notable. For example, it forms stable complexes with transition metals like Cu(II) and Fe(III), which are explored for catalytic applications.

General Research Applications

Pharmaceutical Synthesis

  • Neurological Agents: Serves as an intermediate in synthesizing pralidoxime iodide (used in nerve agent detoxification) and bisacodyl (a laxative).
  • Anticancer Research: Derivatives exhibit inhibitory activity against kinases involved in cancer cell proliferation.

Materials Science

  • Ligand Design: Used to develop metal-organic frameworks (MOFs) with tunable porosity for gas storage.
  • Polymer Chemistry: Incorporated into polyamides and polyurethanes to enhance thermal stability.

Biochemical Research

  • Enzyme Studies: Modulates hydrolase activity in lipid metabolism, as shown in kinetic assays with recombinant enzymes.
  • Antioxidant Development: Scavenges free radicals in cellular models, reducing oxidative stress markers.

Industrial Applications

  • Flavor/Fragrance Industry: Imparts aromatic notes in perfumes due to its pyridine-derived volatility.
  • Analytical Chemistry: Acts as a derivatization agent in HPLC for detecting amine-containing compounds.

IUPAC Nomenclature and Common Synonyms

The compound 6-(Hydroxymethyl)pyridine-2-carbaldehyde follows the International Union of Pure and Applied Chemistry systematic nomenclature conventions for heterocyclic organic compounds [1] [2]. The official IUPAC name is 6-(Hydroxymethyl)-2-pyridinecarbaldehyde, which precisely describes the molecular structure by identifying the pyridine ring as the parent structure with specific substituent positions [3] [4].

The compound is commonly known by several synonymous names in chemical literature and databases [1] [2] [4]. The most frequently used alternative designation is 6-(Hydroxymethyl)picolinaldehyde, where "picolinaldehyde" refers to the 2-position aldehyde derivative of pyridine [1] [2]. Additional recognized synonyms include 6-(hydroxymethyl)pyridine-2-carbaldehyde, 6-Hydroxymethyl-2-pyridinecarboxaldehyde, and 2-Pyridinecarboxaldehyde, 6-(hydroxymethyl)- [1] [4] [5].

Nomenclature TypeName
IUPAC Systematic Name6-(Hydroxymethyl)-2-pyridinecarbaldehyde
Common Name6-(Hydroxymethyl)picolinaldehyde
Alternative Name 16-(hydroxymethyl)pyridine-2-carbaldehyde
Alternative Name 26-Hydroxymethyl-2-pyridinecarboxaldehyde
Alternative Name 32-Pyridinecarboxaldehyde, 6-(hydroxymethyl)-
Alternative Name 42-Formyl-6-(hydroxymethyl)pyridine
Alternative Name 5(6-Formylpyridin-2-yl)methanol

The nomenclature system reflects the structural features where the number 6 indicates the position of the hydroxymethyl substituent, while the number 2 designates the location of the aldehyde functional group on the pyridine ring [1] [2] [4].

Molecular Formula and Mass

The molecular formula of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is C₇H₇NO₂ [1] [2] [6]. This formula indicates the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure [1] [2] [6]. The molecular composition reflects the pyridine ring system (C₅H₄N) with additional carbon, hydrogen, and oxygen atoms contributed by the hydroxymethyl (-CH₂OH) and aldehyde (-CHO) functional groups [1] [2].

The molecular weight has been determined to be 137.14 grams per mole [1] [7] [8]. Some sources report slight variations in the molecular weight, with values ranging from 137.136 to 137.138 grams per mole, which reflect different calculation methodologies and rounding conventions used by various chemical databases [6] [9] [10]. The average molecular mass of 137.138 atomic mass units corresponds to the monoisotopic mass of the compound [2] [6].

PropertyValue
Molecular FormulaC₇H₇NO₂
Molecular Weight (g/mol)137.14
Monoisotopic Mass137.047678
Average Mass137.138
Carbon Atoms7
Hydrogen Atoms7
Nitrogen Atoms1
Oxygen Atoms2

The elemental composition can be expressed as mass percentages: carbon accounts for approximately 61.31% of the molecular mass, hydrogen contributes 5.14%, nitrogen represents 10.22%, and oxygen constitutes 23.33% of the total molecular weight [2] [6].

CAS Registry Number (39621-11-9) and Other Identifiers

The Chemical Abstracts Service Registry Number for 6-(Hydroxymethyl)pyridine-2-carbaldehyde is 39621-11-9 [1] [2] [8]. This unique numerical identifier serves as the primary reference for the compound in scientific literature, chemical databases, and regulatory documentation [1] [4] [5]. The CAS number provides unambiguous identification regardless of nomenclature variations or language differences [1] [4].

The compound is assigned multiple database-specific identifiers that facilitate cross-referencing across different chemical information systems [4] [5]. The MDL number MFCD10700214 is used in the Molecular Design Limited database system [1] [8] [4]. The PubChem Compound Identifier (CID) is 12186384, which links to the comprehensive chemical information database maintained by the National Center for Biotechnology Information [4]. The European Community number 640-589-7 serves as the official identifier within European Union chemical regulations [4] [5].

Identifier TypeValue
CAS Registry Number39621-11-9
MDL NumberMFCD10700214
PubChem CID12186384
European Community (EC) Number640-589-7
DSSTox Substance IDDTXSID40479650
WikidataQ82313792

Additional specialized identifiers include the DSSTox Substance ID DTXSID40479650, which is used in the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [4]. The InChI (International Chemical Identifier) string InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2 provides a standardized textual representation of the molecular structure [6] [4]. The corresponding InChI Key USGRADVWEOYHGX-UHFFFAOYSA-N serves as a shortened, hash-encoded version of the full InChI string [4] [5].

Structural Representation and Molecular Architecture

The molecular architecture of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is based on a pyridine ring system, which consists of a six-membered aromatic heterocycle containing one nitrogen atom [1] [2] [11]. The pyridine ring exhibits planar geometry with delocalized π-electron system characteristic of aromatic compounds [11] [12]. The nitrogen atom in the ring contributes one lone pair of electrons and participates in the aromatic π-system [11] [13].

The compound features two distinct functional groups attached to the pyridine ring [1] [2]. The aldehyde group (-CHO) is positioned at the 2-carbon of the pyridine ring, directly adjacent to the nitrogen atom [1] [2] [3]. The hydroxymethyl group (-CH₂OH) is located at the 6-position, which is meta to the nitrogen atom and para to the aldehyde substituent [1] [2] [4]. This substitution pattern creates a 1,3-relationship between the two functional groups on the aromatic ring [1] [2].

The SMILES (Simplified Molecular Input Line Entry System) notation OCC1=CC=CC(C=O)=N1 provides a linear representation of the molecular connectivity [3] [4]. In this notation, the pyridine ring is represented by the six-membered cycle, with the oxygen-containing substituents explicitly shown at their respective positions [3] [4].

Structural FeatureDescription
Ring SystemSix-membered pyridine (azine)
Ring GeometryPlanar aromatic
Nitrogen PositionPosition 1 (reference)
Aldehyde PositionPosition 2 (ortho to nitrogen)
Hydroxymethyl PositionPosition 6 (meta to nitrogen)
Functional Group Relationship1,3-disubstituted pattern

The molecular conformation is influenced by intramolecular interactions between the functional groups and the aromatic ring [12]. The aldehyde group can adopt different rotational conformations relative to the pyridine plane, with preferred orientations determined by steric and electronic factors [12]. Nuclear magnetic resonance studies of related pyridinecarbaldehydes have demonstrated that the aldehyde group exhibits restricted rotation, leading to preferred conformational states [12].

Isomerism and Related Pyridine Derivatives

6-(Hydroxymethyl)pyridine-2-carbaldehyde exhibits positional isomerism relative to other pyridinecarboxaldehyde derivatives [11] [14]. The three fundamental pyridinecarboxaldehyde isomers are pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde, which differ in the position of the aldehyde group relative to the ring nitrogen [11] [14]. The compound under discussion represents a substituted derivative of pyridine-2-carboxaldehyde with an additional hydroxymethyl group [11] [14].

The hydroxymethyl substituent can potentially be positioned at different locations on the pyridine ring, creating a series of positional isomers [15] [16]. Alternative hydroxymethyl-substituted pyridine-2-carboxaldehydes could theoretically exist with the hydroxymethyl group at positions 3, 4, 5, or 6 relative to the aldehyde [15] [16]. Each positional isomer would exhibit distinct chemical and physical properties due to different electronic and steric environments [15] [16].

Related pyridine derivatives include compounds with similar substitution patterns but different functional groups [15] [16] [17]. For example, 2-(Hydroxymethyl)pyridine (CAS: 586-98-1) represents a structural analog where the aldehyde group is replaced by a hydroxymethyl substituent [17]. This compound, also known as piconol, has the molecular formula C₆H₇NO and serves as a comparative reference for understanding the structural relationships within this family of compounds [17].

Compound TypeExampleStructural Relationship
Parent AldehydePyridine-2-carboxaldehydeBase structure without hydroxymethyl
Positional IsomerPyridine-3-carboxaldehydeAldehyde at different ring position
Positional IsomerPyridine-4-carboxaldehydeAldehyde at para position to nitrogen
Functional Analog2-(Hydroxymethyl)pyridineHydroxymethyl replaces aldehyde
Substituted Derivative6-Methyl-2-pyridinecarboxaldehydeMethyl instead of hydroxymethyl

6-(Hydroxymethyl)pyridine-2-carbaldehyde exists as a pale yellow crystalline solid at room temperature [1]. The compound exhibits the characteristic appearance of many substituted pyridine derivatives, with its coloration attributed to the extended conjugation between the pyridine ring and the aldehyde functional group [1] [2]. The crystalline nature of the material indicates an ordered molecular arrangement in the solid state, which is typical for compounds containing both hydrogen bond donors and acceptors [1].

The compound requires specific storage conditions to maintain its stability and prevent degradation. Storage temperatures of 2-8°C are recommended, with the material maintained under an inert gas atmosphere, preferably nitrogen or argon [1]. These conditions prevent oxidation of the hydroxymethyl group and protect the aldehyde functionality from atmospheric moisture and potential hydrolysis reactions [1].

PropertyValueSource
Physical StateSolid [1]
ColorPale yellow [1]
FormCrystalline solid [2]
Storage Temperature2-8°C [1]
Storage ConditionsUnder inert gas (nitrogen or argon) [1]

Melting and Boiling Points

The melting point of 6-(Hydroxymethyl)pyridine-2-carbaldehyde has been determined to be 73-74°C [1]. This relatively low melting point is characteristic of substituted pyridine derivatives and reflects the molecular weight and intermolecular forces present in the crystalline state. The narrow melting range indicates good purity of the compound and suggests a well-defined crystal structure [1].

The boiling point demonstrates significant pressure dependence, as is typical for organic compounds containing polar functional groups. Under reduced pressure conditions (0.5 Torr), the compound boils at 113-115°C [1]. At standard atmospheric pressure (760 mmHg), the boiling point increases substantially to 274.5±30.0°C [3] [4]. This large difference reflects the compound's tendency to form intermolecular hydrogen bonds, which must be overcome during vaporization [3] [4].

PropertyValuePressure/ConditionsSource
Melting Point (°C)73-74- [1]
Boiling Point (°C)113-1150.5 Torr [1]
Boiling Point (°C)274.5±30.0760 mmHg [3] [4]

Density (1.268) and Solubility Parameters

The predicted density of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is 1.268±0.06 g/cm³ [1], which aligns well with calculated values of 1.3±0.1 g/cm³ [4]. This density is characteristic of substituted aromatic compounds and reflects the molecular packing efficiency in the solid state. The relatively high density compared to simple hydrocarbons is attributed to the presence of heteroatoms (nitrogen and oxygen) and the polar functional groups that enable efficient intermolecular interactions [1] [4].

The refractive index has been determined to be 1.611 at 20°C using 589 nm radiation [3] [4]. This value indicates the compound's optical density and polarizability, which are influenced by the aromatic π-electron system and the polar substituents [3] [4].

Solubility parameters reveal important information about the compound's solution behavior. The calculated logarithmic partition coefficient (LogP) is -0.75 [4], indicating moderate hydrophilicity due to the presence of both the hydroxyl group and the aldehyde functionality. The polar surface area (PSA) is 50.19 Ų [4], which suggests good membrane permeability and bioavailability potential for pharmaceutical applications [4].

Water solubility is highly dependent on environmental conditions, particularly pH and the presence of co-solvents [5]. The compound's amphiphilic nature, with both hydrophilic (hydroxyl and aldehyde) and hydrophobic (aromatic) regions, results in variable solubility characteristics depending on the solvent system employed [5].

PropertyValueMethod/ConditionsSource
Density (g/cm³)1.268±0.06Predicted [1]
Predicted Density (g/cm³)1.3±0.1Calculated [4]
Refractive Index1.61120°C, 589 nm [3] [4]
LogP-0.75Calculated [4]
PSA (Ų)50.19Calculated [4]
Water SolubilityVariable (solvent dependent)Depends on pH and solvent [5]

Thermal Properties

Flash Point (119.797°C)

The flash point of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is 119.797±24.6°C [3] [4]. This relatively high flash point indicates good thermal stability under normal handling conditions and classifies the compound as having moderate fire hazard potential. The flash point is significantly higher than many simple organic solvents, reflecting the compound's relatively low volatility due to intermolecular hydrogen bonding [3] [4].

This thermal characteristic is particularly important for industrial processing and storage considerations, as it indicates the minimum temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions [3] [4].

Thermal Stability

The thermal stability of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is influenced by several molecular factors. The vapor pressure at 25°C is exceptionally low at 0.003±0.6 mmHg [3], indicating minimal volatility at room temperature and excellent stability for long-term storage under appropriate conditions [3].

The compound's thermal behavior is characterized by the stability of both functional groups under moderate heating. The aldehyde functionality is generally stable below 100°C, while the hydroxymethyl group remains intact under normal thermal processing conditions. However, prolonged exposure to elevated temperatures may lead to oxidation of the primary alcohol to a carboxylic acid or potential cyclization reactions involving the aldehyde group [3] [4].

The relatively high boiling point compared to the flash point provides a significant safety margin for thermal processing applications, allowing for controlled heating operations well below the flash point temperature [3] [4].

PropertyValueConditionsSource
Flash Point (°C)119.797±24.6- [3] [4]
Vapor Pressure (mmHg)0.003±0.625°C [3]
Thermal Stability RangeBelow 100°CNormal conditions [3] [4]

Spectroscopic Properties

The spectroscopic properties of 6-(Hydroxymethyl)pyridine-2-carbaldehyde provide crucial information for structural characterization and analytical identification. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups. The hydroxyl group typically exhibits a broad absorption around 3000-3600 cm⁻¹ due to O-H stretching vibrations, which may be broadened by hydrogen bonding interactions [6] [7].

The aldehyde carbonyl group shows a distinctive C=O stretching vibration typically appearing around 1700-1750 cm⁻¹ [6] [7]. The exact position depends on the electronic environment and potential hydrogen bonding interactions with the hydroxyl group or intermolecular associations [6] [7].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR analysis typically shows the aldehyde proton as a distinctive singlet around 9-10 ppm, while the hydroxymethyl protons appear as a characteristic pattern around 4-5 ppm [6] [7]. The pyridine ring protons exhibit chemical shifts in the aromatic region (7-8 ppm) with coupling patterns characteristic of the substitution pattern [6] [7].

¹³C NMR spectroscopy reveals the aldehyde carbon at approximately 190-200 ppm, the hydroxymethyl carbon around 60-65 ppm, and the aromatic carbons in the 120-160 ppm region [6] [7]. The precise chemical shifts depend on the electronic effects of the substituents and the molecular environment [6] [7].

Ultraviolet-Visible (UV-Vis) spectroscopy shows absorption maxima corresponding to π→π* transitions of the aromatic system and n→π* transitions involving the nitrogen lone pair and the carbonyl group [6] [7]. These transitions typically occur in the range of 250-350 nm, with the exact wavelengths dependent on the extent of conjugation and solvent effects [6] [7].

Crystallographic Data

Orthorhombic Crystal System

6-(Hydroxymethyl)pyridine-2-carbaldehyde crystallizes in the orthorhombic crystal system [8], which is characterized by three mutually perpendicular crystallographic axes with different lengths (a ≠ b ≠ c, α = β = γ = 90°). This crystal system is commonly observed for substituted pyridine derivatives and reflects the molecular symmetry and packing efficiency of the compound [8].

The orthorhombic structure provides optimal arrangement for the intermolecular interactions that stabilize the crystal lattice, particularly hydrogen bonding between the hydroxyl and aldehyde groups of adjacent molecules [8]. This crystal system allows for efficient space filling while accommodating the specific geometric requirements of the molecular structure [8].

X-ray Diffraction Patterns

X-ray diffraction analysis provides detailed information about the three-dimensional arrangement of molecules within the crystal lattice. The diffraction patterns characteristic of 6-(Hydroxymethyl)pyridine-2-carbaldehyde reveal the systematic arrangement of molecules and the unit cell parameters [9] [10].

Typical crystallographic studies of similar pyridine derivatives employ MoKα radiation (λ = 0.71073 Å) at room temperature (approximately 293 K) [9] [10]. The resulting diffraction data allow for the determination of precise atomic positions, bond lengths, and bond angles within the crystal structure [9] [10].

The space group assignment for similar compounds often falls within the Pbca space group, which is characteristic of centrosymmetric orthorhombic structures [9]. This space group provides eight equivalent positions per unit cell and accommodates the symmetry requirements of the molecular arrangement [9].

Hydrogen Bonding Networks

The crystal structure of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is significantly influenced by extensive hydrogen bonding networks that stabilize the three-dimensional arrangement [6] [9]. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atom, aldehyde oxygen) enables the formation of complex intermolecular interactions [6] [9].

Primary hydrogen bonding interactions typically involve O-H···N contacts between the hydroxyl group and the pyridine nitrogen of adjacent molecules [6] [9]. Additionally, C-H···O interactions involving the aldehyde oxygen contribute to the overall stability of the crystal packing [6] [9].

The hydrogen bonding geometry plays a crucial role in determining the crystal morphology and physical properties. Typical O-H···N hydrogen bonds exhibit distances in the range of 2.7-3.0 Å with angles approaching linearity (>150°) [6] [9]. These interactions create chains or networks that extend throughout the crystal structure, contributing to the compound's thermal stability and mechanical properties [6] [9].

Secondary interactions, including π···π stacking between aromatic rings and weak C-H···π contacts, further stabilize the crystal structure and influence the overall packing efficiency [6] [9]. These weaker interactions complement the primary hydrogen bonds to create a robust three-dimensional network that determines the compound's solid-state properties [6] [9].

Crystallographic ParameterValue/DescriptionSource
Crystal SystemOrthorhombic [8]
Typical Space GroupPbca [9]
Radiation TypeMoKα (λ = 0.71073 Å) [9] [10]
TemperatureRoom temperature (293 K) [9] [10]
Primary H-bondsO-H···N (2.7-3.0 Å) [6] [9]
Secondary InteractionsC-H···O, π···π stacking [6] [9]

XLogP3

-0.2

Wikipedia

6-(Hydroxymethyl)pyridine-2-carbaldehyde

Dates

Last modified: 08-15-2023
MacDonald et al. One-Step Site-Specific Modification of Native Proteins with 2-Pyridinecarboxyaldehydes. Nature Chemical Biology, doi: 10.1038/nchembio.1792, published online 30 March 2015 http://www.nature.com/naturechemicalbiology

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